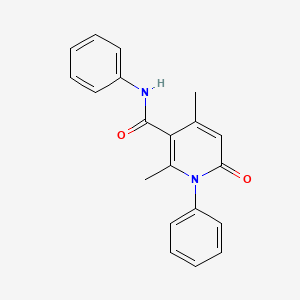
2,4-Dimethyl-6-oxo-N,1-diphenyl-1,6-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-6-oxo-N,1-diphenyl-1,6-dihydropyridine-3-carboxamide is a heterocyclic compound with a pyridine ring structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes.
Métodos De Preparación
The synthesis of 2,4-Dimethyl-6-oxo-N,1-diphenyl-1,6-dihydropyridine-3-carboxamide typically involves the reaction of suitable precursors under controlled conditions. One common method involves the condensation of an appropriate aldehyde with a β-keto ester in the presence of ammonia or an amine. The reaction is usually carried out in an organic solvent such as ethanol, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
2,4-Dimethyl-6-oxo-N,1-diphenyl-1,6-dihydropyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into dihydropyridine derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like methyl iodide.
Aplicaciones Científicas De Investigación
2,4-Dimethyl-6-oxo-N,1-diphenyl-1,6-dihydropyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 2,4-Dimethyl-6-oxo-N,1-diphenyl-1,6-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit acetylcholinesterase, affecting neurotransmission and leading to potential therapeutic effects in neurological disorders . The pathways involved often include modulation of oxidative stress and inflammatory responses .
Comparación Con Compuestos Similares
2,4-Dimethyl-6-oxo-N,1-diphenyl-1,6-dihydropyridine-3-carboxamide can be compared with other similar compounds such as:
Diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate: This compound shares a similar pyridine ring structure but differs in its functional groups and specific applications.
6-Oxo-1,6-dihydropyridazine-3-carboxamide: Another related compound with a pyridazine ring, known for its anti-inflammatory activity. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Propiedades
Número CAS |
65190-88-7 |
|---|---|
Fórmula molecular |
C20H18N2O2 |
Peso molecular |
318.4 g/mol |
Nombre IUPAC |
2,4-dimethyl-6-oxo-N,1-diphenylpyridine-3-carboxamide |
InChI |
InChI=1S/C20H18N2O2/c1-14-13-18(23)22(17-11-7-4-8-12-17)15(2)19(14)20(24)21-16-9-5-3-6-10-16/h3-13H,1-2H3,(H,21,24) |
Clave InChI |
QXRLWKKTMXUKJH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)N(C(=C1C(=O)NC2=CC=CC=C2)C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


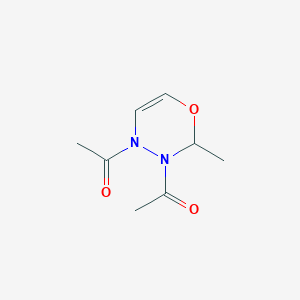
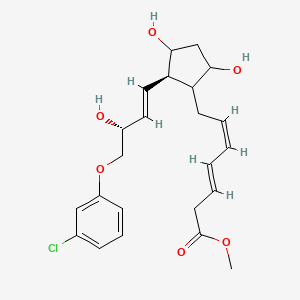
![[(2R,3S,4R,5R)-5-(4-amino-2-oxo-5H-pyrimidin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;(2S)-2,6-diaminohexanoic acid;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B14495809.png)
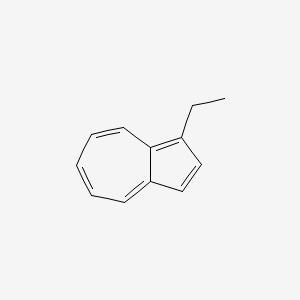
![Molybdenum(4+) tetrakis{2-methyl-3,5,6-tris(oxomethylidene)-4-[(2,4,6-trimethylphenyl)methyl]cyclohex-1-ene-1-carboxylate}](/img/structure/B14495816.png)
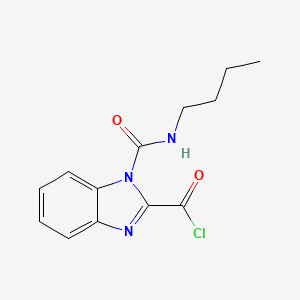
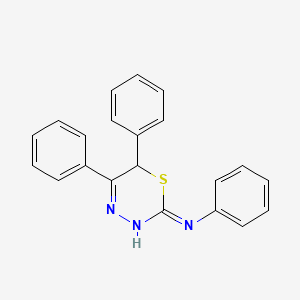
![2-Chloro-3-phenyl-1H-pyrimido[1,2-A]quinolin-1-one](/img/structure/B14495827.png)
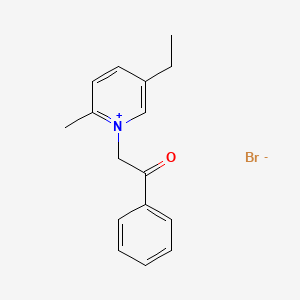
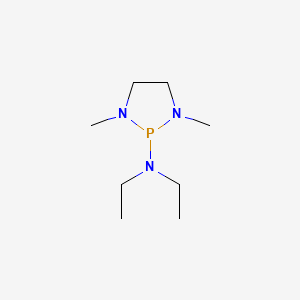
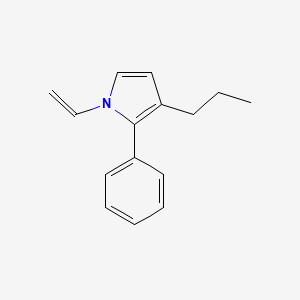
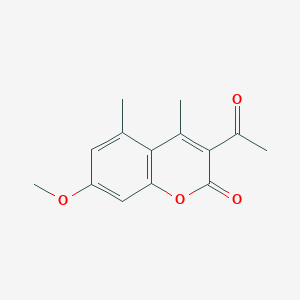
![Ethyl [1,2,4]triazolo[3,4-A]phthalazine-3-carboxylate](/img/structure/B14495858.png)

